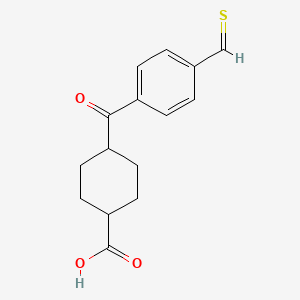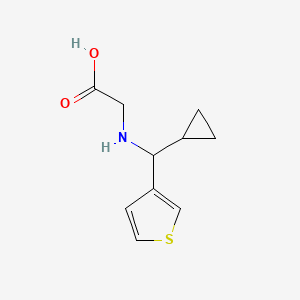
2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[Cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid is an organic compound that features a cyclopropyl group, a thiophene ring, and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Thiophene Ring Formation: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Coupling Reactions: The cyclopropyl and thiophene moieties are coupled using amination reactions, often facilitated by catalysts such as palladium or copper.
Final Assembly: The amino acid moiety is introduced through standard peptide coupling reactions, using reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The cyclopropyl group can be reduced to form cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropane derivatives.
Substitution: Various substituted amino acid derivatives.
Applications De Recherche Scientifique
2-{[Cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-{[cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s stability and bioavailability, while the amino acid moiety can facilitate its transport across biological membranes.
Comparaison Avec Des Composés Similaires
- 2-{[Cyclopropyl(thiophen-2-yl)methyl]amino}acetic acid
- 2-{[Cyclopropyl(furan-3-yl)methyl]amino}acetic acid
- 2-{[Cyclopropyl(pyridin-3-yl)methyl]amino}acetic acid
Comparison:
- Structural Differences: The position of the heteroatom in the ring (thiophene, furan, pyridine) can significantly affect the compound’s reactivity and biological activity.
- Unique Features: 2-{[Cyclopropyl(thiophen-3-yl)methyl]amino}acetic acid is unique due to the presence of the thiophene ring at the 3-position, which may confer distinct electronic properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
2-[[cyclopropyl(thiophen-3-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C10H13NO2S/c12-9(13)5-11-10(7-1-2-7)8-3-4-14-6-8/h3-4,6-7,10-11H,1-2,5H2,(H,12,13) |
Clé InChI |
FPQCMTBJMVUFKM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=CSC=C2)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


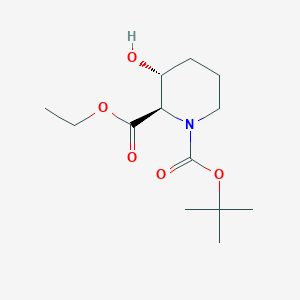
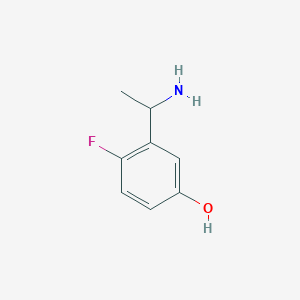
![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)
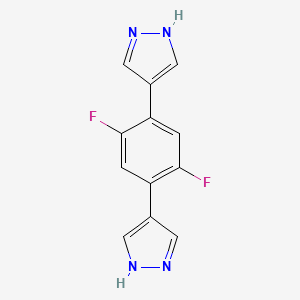

![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)


![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)
